molecular formula C12H17BO4 B3213043 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-YL)ethanone CAS No. 1111096-31-1

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-YL)ethanone

Cat. No.: B3213043
CAS No.: 1111096-31-1
M. Wt: 236.07 g/mol
InChI Key: HHSQTXFBMYFPOP-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)ethanone is a boronic ester derivative featuring a furan ring substituted at the 3-position with a pinacol boronate group and an acetyl moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The pinacol boronate group enhances stability and solubility in organic solvents, while the acetyl group may influence electronic properties and reactivity. Its molecular formula is C₁₃H₁₉BO₄, with a molecular weight of 250.10 g/mol.

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-8(14)9-6-10(15-7-9)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSQTXFBMYFPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157843
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-furanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111096-31-1
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-furanyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111096-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-furanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-YL)ethanone is a novel compound that incorporates a boron-containing moiety known for its reactivity and utility in various chemical applications. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a boronic ester group. The presence of the boron atom enhances its reactivity in biological systems, potentially influencing various biochemical pathways.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14H19B O3
  • Molecular Weight: 234.10 g/mol

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition: The boronic ester group can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of key metabolic pathways.
  • Cell Signaling Modulation: The compound may interact with signaling pathways involved in cell proliferation and apoptosis.
  • Antitumor Activity: Preliminary studies suggest that derivatives containing the furan moiety exhibit significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate promising anticancer properties. For example:

  • Case Study 1: A study evaluated the anticancer effects of benzo[b]furan derivatives (related structures) against human cancer cell lines. Results showed that specific substitutions on the furan ring significantly enhanced antiproliferative activity compared to standard chemotherapeutics .
CompoundCell Line TestedIC50 (µM)Reference
BNC105A549 (lung cancer)0.25
CA-4A5490.75

Antibacterial and Antifungal Activity

The compound's biological activity extends beyond anticancer effects; it also exhibits potential antibacterial and antifungal properties:

  • Case Study 2: In vitro assays demonstrated that derivatives containing the dioxaborolane moiety showed effective inhibition against Gram-positive bacteria and fungi .
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Scientific Research Applications

Materials Science

Covalent Organic Frameworks (COFs) :
The compound serves as a versatile building block for the synthesis of covalent organic frameworks (COFs). COFs are porous materials characterized by their high surface area and tunable pore sizes. The incorporation of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-YL)ethanone into COFs enhances their stability and functionality. These materials have applications in gas storage, separation processes, and catalysis .

Photocatalytic Applications :
The compound has been utilized in the development of photocatalysts for various reactions, including hydrogen evolution from water. The unique electronic properties imparted by the furan moiety and the dioxaborolane group facilitate efficient light absorption and charge separation . This application is particularly relevant in the context of sustainable energy solutions.

ApplicationDescription
COFsUsed as building blocks for stable porous materials with high surface area.
PhotocatalysisEnhances hydrogen production efficiency through light absorption.

Organic Synthesis

Synthetic Intermediates :
this compound acts as an important intermediate in organic synthesis. Its boron-containing structure allows for various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization :
The presence of both furan and dioxaborolane groups enables selective functionalization of the compound. Researchers can modify these functional groups to create derivatives with tailored properties for specific applications in drug development or material science .

Medicinal Chemistry

Potential Anticancer Agents :
Recent studies have explored the anticancer properties of compounds derived from this compound. The furan ring has been recognized for its ability to interact with biological targets involved in cancer progression. Preliminary results indicate that derivatives may exhibit cytotoxic effects against various cancer cell lines .

Drug Delivery Systems :
The compound's boron-containing structure can be utilized in drug delivery systems. Boron compounds are known to enhance the solubility and stability of drugs in biological environments. This characteristic is crucial for developing effective therapeutic agents with improved bioavailability .

Case Study 1: COF Development

A recent study demonstrated the synthesis of a new COF using this compound as a linker. The resulting framework exhibited exceptional thermal stability and high porosity suitable for gas adsorption applications .

Case Study 2: Anticancer Activity

In vitro studies on furan-based derivatives showed significant inhibition of proliferation in breast cancer cells. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Heterocycle Substituent Position Key Features Reference
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone Furan 2-yl Similar structure but differs in substitution position; affects electronic density and coupling efficiency.
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Thiophene 2-yl Thiophene’s higher electron density may enhance reactivity in cross-couplings.
1-[4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one Benzene 2-yl (with methoxy) Methoxy group improves solubility; benzene’s stability reduces ring strain.
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1-yl)ethanone Dihydropyridine 5-yl Partial saturation alters conjugation and planarity, impacting electronic properties.

Reactivity in Cross-Coupling Reactions

  • Furan vs. Thiophene Analogues : Thiophene-based derivatives (e.g., CAS 942070-32-8) exhibit higher reactivity in Suzuki-Miyaura couplings due to thiophene’s electron-rich nature, which facilitates transmetallation steps. In contrast, the target furan-3-yl compound may require optimized conditions (e.g., higher catalyst loading) for comparable yields .
  • Substituent Position : 2-yl-substituted furans (e.g., CAS 1107580-77-7) show faster coupling kinetics than 3-yl isomers due to steric and electronic effects. The 3-yl substitution in the target compound may limit accessibility to the boron center, requiring longer reaction times .

Physicochemical Properties

  • Solubility : Methoxy-substituted benzene derivatives (e.g., CAS 1349151-98-9) exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMSO) compared to furan-based analogues. The target compound’s solubility in THF or dioxane is moderate, typical of boronic esters .
  • Thermal Stability : Thiophene derivatives (e.g., CAS 942070-32-8) demonstrate higher thermal stability (decomposition >150°C) than furan-based compounds, which may degrade at lower temperatures (~120°C) due to furan’s oxidative susceptibility .

Pharmacological Relevance

  • Toxicity : Fluorinated derivatives (e.g., CAS 765916-70-9) carry specific hazards (e.g., H319: eye irritation), while the target compound’s hazard profile is milder (H302: harmful if swallowed) .

Q & A

Q. Basic

  • Short-term : Store in sealed containers at 2–8°C to minimize moisture absorption .
  • Long-term : For extended storage, use -20°C under inert gas (argon) to prevent boronate degradation .
    Contradictory recommendations (e.g., vs. 5) highlight the need for stability testing under lab-specific conditions.

What analytical techniques are most effective for characterizing this compound’s purity and structure?

Q. Advanced

  • Structural confirmation : Use ¹H/¹³C NMR to identify furan (δ 6.2–7.4 ppm) and boronate (δ 1.0–1.3 ppm for pinacol methyl groups) . ¹¹B NMR can confirm boronate integrity (δ ~30 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
  • Crystallography : Single-crystal X-ray diffraction resolves steric effects of the pinacol group .

In Suzuki-Miyaura couplings, what factors influence the reactivity of this boronate ester compared to other boronates?

Q. Advanced

  • Steric hindrance : The pinacol group reduces reactivity compared to less hindered boronates, requiring optimized ligands (e.g., SPhos) .
  • Electronic effects : The electron-withdrawing ethanone group on furan may slow transmetallation; counterbalance with electron-rich aryl partners.
  • Solvent/base systems : Use polar aprotic solvents (DMF) and weak bases (K₂CO₃) to enhance stability .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation (H335) .
  • First aid : Flush eyes/skin with water; seek medical attention for ingestion (H302) .

How can competing side reactions be minimized when using this compound in cross-coupling reactions?

Q. Advanced

  • Protection strategies : Protect the ethanone moiety with trimethylsilyl groups to prevent undesired nucleophilic attacks .
  • Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (XPhos) to suppress homocoupling .
  • Temperature control : Maintain 60–80°C to balance reaction rate and boronate stability .

What are the solubility properties of this compound, and how can solubility be enhanced for reactions?

Q. Basic

  • Solubility : Moderately soluble in THF, DCM, and DMSO; poorly soluble in water .
  • Enhancement : Heat to 37°C and sonicate for 10–15 minutes to disperse aggregates .

How does the electronic nature of the furan ring affect the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Advanced

  • Electron-rich furan : Enhances susceptibility to electrophilic substitution at the 2- and 5-positions.
  • Ethanone substituent : Withdraws electron density, directing electrophiles to the boronate-bearing 5-position. Compare to ’s furan derivatives for regioselectivity trends .

What is the role of the pinacol boronate group in this compound’s applications?

Q. Basic

  • Suzuki-Miyaura coupling : Acts as a stable boron source for C–C bond formation with aryl/vinyl halides .
  • Protection strategy : The pinacol group shields the boron atom from hydrolysis during storage .

Are there known catalytic systems that particularly enhance the efficiency of this compound in transition-metal-mediated reactions?

Q. Advanced

  • Palladium systems : PdCl₂(dtbpf) with K₃PO₄ in DMF achieves >80% yield in couplings with electron-deficient aryl bromides .
  • Nickel catalysts : Ni(COD)₂/PCy₃ enables coupling with challenging substrates (e.g., chloropyridines) at lower temperatures (50°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-YL)ethanone

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